molecular formula C16H18N4O B15114111 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

Cat. No.: B15114111
M. Wt: 282.34 g/mol
InChI Key: HYBQOMXSJYLJIA-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide group, an azetidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide. This step often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, under anhydrous conditions.

  • Introduction of the Pyridazine Moiety: : The pyridazine ring can be introduced through a nucleophilic substitution reaction. This step may involve the reaction of a halogenated pyridazine derivative with the azetidine intermediate in the presence of a suitable base, such as triethylamine or sodium hydride.

  • N-Methylation: : The N-methylation of the azetidine nitrogen can be achieved using methyl iodide or dimethyl sulfate in the presence of a base, such as sodium hydride or potassium carbonate.

  • Formation of the Benzamide Group: : The final step involves the coupling of the azetidine-pyridazine intermediate with a benzoyl chloride derivative. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions of the pyridazine ring. Reagents such as sodium azide or potassium cyanide can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether, and ethanol.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide, and acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide has a wide range of scientific research applications, including:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Biology: : In biological research, the compound is used as a tool to study cellular processes and molecular interactions. Its ability to modulate specific pathways makes it valuable in understanding disease mechanisms.

  • Industrial Processes: : The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide can be compared with other similar compounds, such as:

  • N-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]benzamide: : This compound has a piperidine ring instead of an azetidine ring, which may result in different biological activity and reactivity.

  • N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide: : This compound has an acetamide group instead of a benzamide group, which may affect its chemical properties and applications.

  • N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]phenylacetamide: : This compound has a phenylacetamide group, which may influence its interaction with biological targets.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

InChI

InChI=1S/C16H18N4O/c1-12-8-9-15(18-17-12)20-10-14(11-20)19(2)16(21)13-6-4-3-5-7-13/h3-9,14H,10-11H2,1-2H3

InChI Key

HYBQOMXSJYLJIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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